molecular formula C11H16O2 B8285424 4-(Propoxymethyl)benzyl alcohol

4-(Propoxymethyl)benzyl alcohol

Cat. No. B8285424
M. Wt: 180.24 g/mol
InChI Key: ZWNLAOPKZVFLJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06627651B1

Procedure details

Into a suspension of lithium aluminum hydride (0.40 g) in diethyl ether (25 ml) was added dropwise at 0° C. a solution of methyl 4-(propoxymethyl)benzoate (2.09 g) in diethyl ether (25 ml) over a period of one hour. After stirring at room temperature for 2 hours, water (0.4 ml), a 15% aqueous solution of sodium hydroxide (0.4 ml) and water (0.4 ml) were added to the reaction mixture at 0° C., and the resulting mixture was stirred at room temperature for 2 hours. After addition of magnesium sulfate, the solid was removed by filtration. The filtrate was evaporated under reduced pressure to remove the solvent to obtain 4-(propoxymethyl)benzyl alcohol (1.81 g) as a colorless oily substance.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
methyl 4-(propoxymethyl)benzoate
Quantity
2.09 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.4 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.4 mL
Type
solvent
Reaction Step Four
Name
Quantity
0.4 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:7]([O:10][CH2:11][C:12]1[CH:21]=[CH:20][C:15]([C:16](OC)=[O:17])=[CH:14][CH:13]=1)[CH2:8][CH3:9].[OH-].[Na+].S([O-])([O-])(=O)=O.[Mg+2]>C(OCC)C.O>[CH2:7]([O:10][CH2:11][C:12]1[CH:13]=[CH:14][C:15]([CH2:16][OH:17])=[CH:20][CH:21]=1)[CH2:8][CH3:9] |f:0.1.2.3.4.5,7.8,9.10|

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
methyl 4-(propoxymethyl)benzoate
Quantity
2.09 g
Type
reactant
Smiles
C(CC)OCC1=CC=C(C(=O)OC)C=C1
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Step Four
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.4 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.4 mL
Type
solvent
Smiles
O
Name
Quantity
0.4 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the solid was removed by filtration
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CC)OCC1=CC=C(CO)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.81 g
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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